3-(Azetidin-3-yl)benzoic acid
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Overview
Description
3-(Azetidin-3-yl)benzoic acid is a compound that features a benzoic acid moiety attached to an azetidine ring Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its strained ring structure and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)benzoic acid can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis . Additionally, the Suzuki–Miyaura cross-coupling reaction is employed to diversify the heterocyclic amino acid derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The benzylic position of the compound is particularly reactive, making it susceptible to oxidation and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted azetidine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Azetidin-3-yl)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)benzoic acid involves its interaction with molecular targets such as GABA A receptors. The compound acts as a positive allosteric modulator, enhancing the receptor’s response to GABA . This modulation occurs through the binding of the compound to specific sites on the receptor, leading to conformational changes that increase the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidinones: These compounds contain a similar azetidine ring structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Benzoic Acid Derivatives: Compounds such as 4-aminobenzoic acid and 3-hydroxybenzoic acid share the benzoic acid moiety but differ in their functional groups, resulting in distinct reactivity and applications.
Uniqueness
3-(Azetidin-3-yl)benzoic acid is unique due to the presence of the azetidine ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in the synthesis of complex heterocyclic compounds and a potential candidate for drug development and materials science applications .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(azetidin-3-yl)benzoic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-9/h1-4,9,11H,5-6H2,(H,12,13) |
InChI Key |
XLIQTIHQXAABAV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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